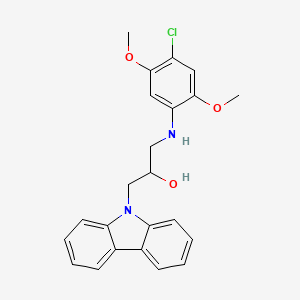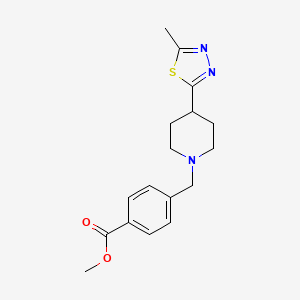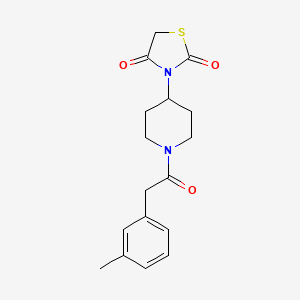
3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring fused with a piperidine moiety and an m-tolyl acetyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiazolidine ring, which is known for its diverse biological activities, makes this compound a valuable candidate for further research and development.
Mecanismo De Acción
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
The compound also contains a thiazolidine-dione group, which is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . This group allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully understood yet. It is known that this compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This makes it a basic building block for making protein degrader libraries .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that this compound can be used in peptide coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of m-tolyl acetic acid with piperidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles to minimize waste and environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiazoline derivatives .
Aplicaciones Científicas De Investigación
3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Comparación Con Compuestos Similares
Thiazolidine-2,4-dione: A simpler analog with similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that exhibit diverse pharmacological properties.
m-Tolyl acetic acid derivatives: Compounds with an m-tolyl group that are used in various synthetic applications.
Uniqueness: 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both the thiazolidine and piperidine rings, along with the m-tolyl acetyl group, makes this compound a versatile and valuable candidate for further research and development .
Propiedades
IUPAC Name |
3-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-3-2-4-13(9-12)10-15(20)18-7-5-14(6-8-18)19-16(21)11-23-17(19)22/h2-4,9,14H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWVDNEGLHLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2615435.png)
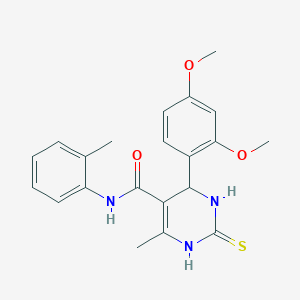
![2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2615439.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2615441.png)
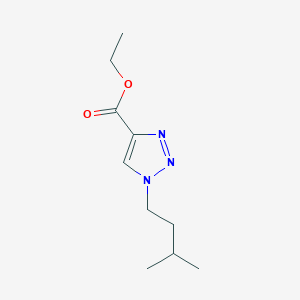
![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2615444.png)
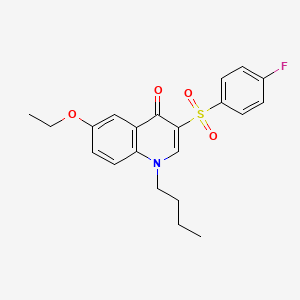
![3-(2-methoxyphenyl)-1-phenyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B2615446.png)
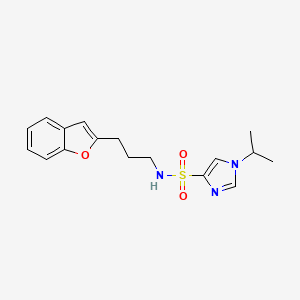
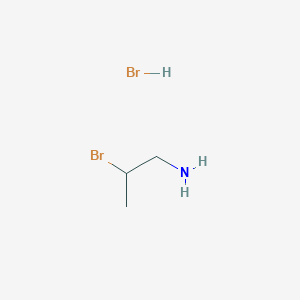
![1-{4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2615453.png)
![4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2615454.png)
